4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Overview
Description
4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is an organic compound characterized by a unique nitrogen and sulfur heterocyclic structure. It is a colorless to slightly yellow solid that is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves the cyclization of N-(2-ethyl)thiophene methylamine. This is achieved through a polymerization reaction using 2-thiopheneethylamine and formaldehyde as raw materials. The cyclization reaction is carried out in the presence of ethanol and hydrogen chloride . Another method involves the deoxygenation and hydrogenation of the corresponding chloropyridine with tetrahydrothiophene under hydrogen gas and heat .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The process includes the use of solvents like ethanol and catalysts such as hydrogen chloride to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, reaction time, and acid concentration, to achieve the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into its corresponding dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thieno[3,2-c]pyridine derivatives.
Scientific Research Applications
4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of bioactive molecules.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with molecular targets such as tubulin. By binding to the colchicine site of tubulin, it inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. This results in the accumulation of cells in the G2/M phase of the cell cycle, ultimately inhibiting cell division and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde
- 4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- 5-(piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine dihydrochloride
Uniqueness
4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to its ethyl substitution at the 4-position, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-2-8-7-4-6-11-9(7)3-5-10-8/h4,6,8,10H,2-3,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYVPKBHQRLGHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(CCN1)SC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424489 | |
Record name | 4-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900641-10-3 | |
Record name | 4-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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